molecular formula C18H22 B13823843 2,5-Diphenylhexane CAS No. 3548-85-4

2,5-Diphenylhexane

Cat. No.: B13823843
CAS No.: 3548-85-4
M. Wt: 238.4 g/mol
InChI Key: SFGSCWQCLSTTPQ-UHFFFAOYSA-N
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Description

2,5-Diphenylhexane is an organic compound with the molecular formula C18H22. It is characterized by a hexane backbone with phenyl groups attached to the second and fifth carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diphenylhexane typically involves the Friedel-Crafts alkylation reaction. This process includes the reaction of benzene with 2,5-hexanedione in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques such as distillation and recrystallization to achieve the desired product at an industrial scale .

Chemical Reactions Analysis

Types of Reactions: 2,5-Diphenylhexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, mild temperatures.

    Substitution: HNO3, halogens, Lewis acids.

Major Products:

Scientific Research Applications

2,5-Diphenylhexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Diphenylhexane largely depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but its structural similarity to other bioactive compounds suggests potential roles in modulating cellular processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its phenyl groups provide aromaticity, influencing its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new materials .

Properties

CAS No.

3548-85-4

Molecular Formula

C18H22

Molecular Weight

238.4 g/mol

IUPAC Name

5-phenylhexan-2-ylbenzene

InChI

InChI=1S/C18H22/c1-15(17-9-5-3-6-10-17)13-14-16(2)18-11-7-4-8-12-18/h3-12,15-16H,13-14H2,1-2H3

InChI Key

SFGSCWQCLSTTPQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(C)C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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